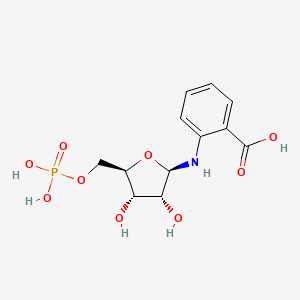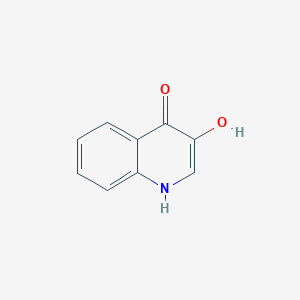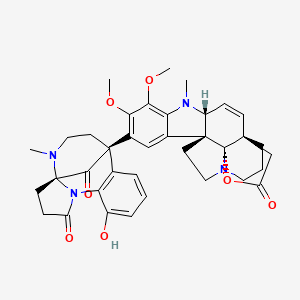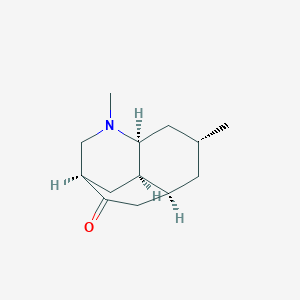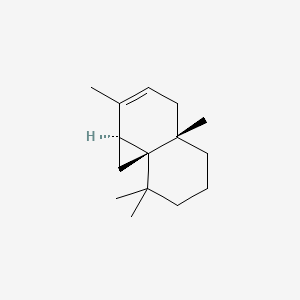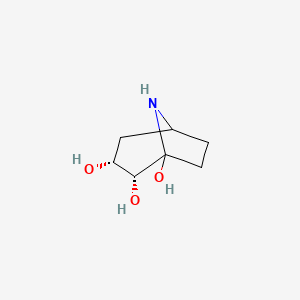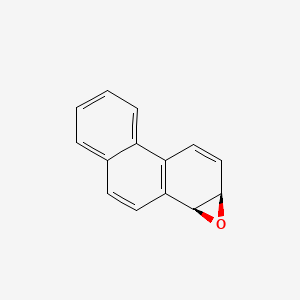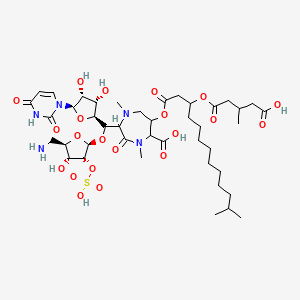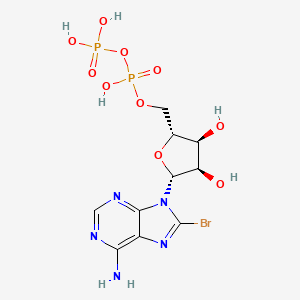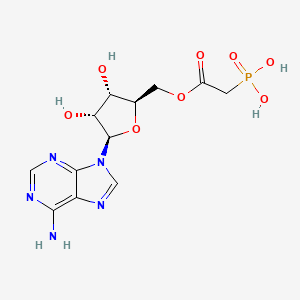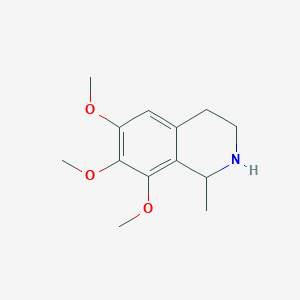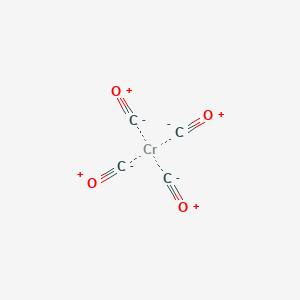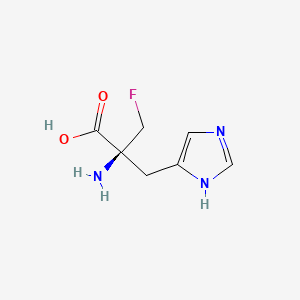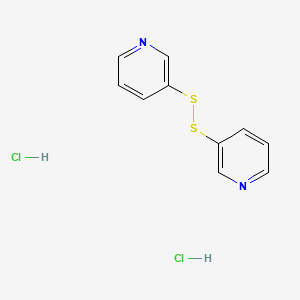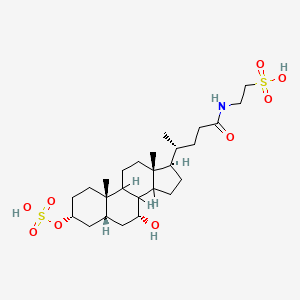
Taurochenodeoxycholate-3-sulfate
Übersicht
Beschreibung
Taurochenodeoxycholate-3-sulfate is a bile salt found in urine . It is a compound with the molecular formula C26H45NO9S2 . Its average mass is 579.767 Da and its monoisotopic mass is 579.253601 Da . As a medication, taurochenodeoxycholic acid, which is closely related, reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 26 carbon atoms, 45 hydrogen atoms, 1 nitrogen atom, 9 oxygen atoms, and 2 sulfur atoms . It has 7 of 10 defined stereocentres .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound has an average mass of 579.767 Da and a monoisotopic mass of 579.253601 Da . Unfortunately, there is limited information available on the other physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen
Intestinal Transport of Bile Salt Sulfate Esters : Sulfation of taurochenodeoxycholate significantly decreases its uptake by the ileal bile salt transport system. The position and number of sulfate radicals affect the degree of transport inhibition, indicating an adaptive mechanism for fecal elimination of bile salts after biliary tract obstruction (De Witt & Lack, 1980).
Hepatic Transport in Cholestasis : Hepatic transport of sulfated bile acids, including taurochenodeoxycholate-3-sulfate, is less efficient and more easily impaired by cholestasis than that for nonsulfated bile acids (Cleland, Bartholomew, & Billing, 1984).
Identification of 3-Sulfate Isomer : In vitro enzymatic sulfation of glyco- and taurochenodeoxycholate predominantly produces the 3-monosulfate ester. The synthesis rate of the 7-sulfate ester is significantly lower (Kirkpatrick, Lack, & Killenberg, 1980).
Calcium Binding by Monosulfate Esters : Sulfate esterification of taurochenodeoxycholate affects calcium binding. The presence of phosphatidylcholine in solutions of monosulfate esters of taurochenodeoxycholate leads to the formation of a high-affinity calcium binding site (Stevens, Lack, & Killenberg, 1991).
Effects on Bile Flow and Biliary Lipids : Sulfation of taurochenodeoxycholate does not impair its bile secretory function. Despite a higher critical micellar concentration, monosulfate esters maintain equivalent biliary lipid excretion compared to the unsulfated bile salt (Stevens, Lack, Collins, Meyers, & Killenberg, 1989).
Sulfated Bile Acids in Hepatobiliary Diseases : Sulfated bile acids, including this compound, are elevated in the urine of patients with hepatobiliary diseases, suggesting their role in disease pathology (Makino, Shinozaki, Nakagawa, & Mashimo, 1974).
Analysis in Cholestasis : Sulfated tauro- and glycodihydroxycholic acids, such as this compound, are important in diagnosing biliary atresia in neonates (Shinka, Inoue, Ohse, & Kuhara, 2007).
Uptake by Rat Hepatocytes : Hepatic uptake of this compound by rat hepatocytes is a saturable, energy-dependent process (Bartholomew & Billing, 1983).
Wirkmechanismus
Taurochenodeoxycholic acid, a closely related compound, reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum . The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined .
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7R,10S,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20?,21?,22-,24?,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWZDCWCRWVFM-RZGYGYJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985917 | |
| Record name | 7-Hydroxy-N-(2-sulfoethyl)-3-(sulfooxy)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67030-59-5 | |
| Record name | Taurochenodeoxycholate-3-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067030595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-N-(2-sulfoethyl)-3-(sulfooxy)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



